molecular formula C9H7BrO2 B14147185 2-Bromophenyl prop-2-enoate CAS No. 139601-97-1

2-Bromophenyl prop-2-enoate

Cat. No.: B14147185
CAS No.: 139601-97-1
M. Wt: 227.05 g/mol
InChI Key: VNYTWDAWZSFABS-UHFFFAOYSA-N
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Description

2-Bromophenyl prop-2-enoate is an acrylate ester characterized by a 2-bromophenyl group attached to the prop-2-enoate (acrylate) moiety. Its structure comprises a vinyl group (CH₂=CH–) linked to a carbonyl group (C=O) and an ester oxygen bonded to the 2-bromophenyl ring. The bromine substituent at the ortho position introduces steric and electronic effects, influencing reactivity and intermolecular interactions, such as hydrogen bonding or π-π stacking in crystalline states .

Properties

CAS No.

139601-97-1

Molecular Formula

C9H7BrO2

Molecular Weight

227.05 g/mol

IUPAC Name

(2-bromophenyl) prop-2-enoate

InChI

InChI=1S/C9H7BrO2/c1-2-9(11)12-8-6-4-3-5-7(8)10/h2-6H,1H2

InChI Key

VNYTWDAWZSFABS-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OC1=CC=CC=C1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromophenyl prop-2-enoate typically involves the esterification of 2-bromophenol with acrylic acid or its derivatives. One common method is the reaction of 2-bromophenol with acryloyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of 2-Bromophenyl prop-2-enoate can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Bromophenyl prop-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

    Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.

    Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Addition: Halogens (e.g., Br2) or hydrogen halides (e.g., HBr) in non-polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution: Formation of azides or thiocyanates.

    Addition: Formation of dibromo or bromo-hydroxy derivatives.

    Oxidation: Formation of 2-bromophenyl acetic acid.

    Reduction: Formation of 2-bromophenyl ethanol.

Scientific Research Applications

2-Bromophenyl prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromophenyl prop-2-enoate involves its interaction with molecular targets through its reactive functional groups. The bromine atom and the double bond in the prop-2-enoate moiety allow the compound to participate in various chemical reactions, which can modulate biological pathways. For example, it can inhibit enzymes by forming covalent bonds with active site residues or act as a ligand for receptors, altering their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare 2-bromophenyl prop-2-enoate with structurally related acrylate esters, focusing on substituent effects, molecular properties, and applications.

Alkyl Acrylates

Alkyl acrylates, such as methyl acrylate (CAS 96-33-3) and decyl prop-2-enoate (CAS 2156-96-9), differ in ester chain length, impacting physical properties and applications:

  • Methyl acrylate (C₄H₆O₂, MW 86.09) is a volatile, short-chain ester widely used in polymer production (e.g., adhesives, coatings) due to its high reactivity in radical polymerization .
  • Decyl prop-2-enoate (C₁₃H₂₄O₂, MW 212.33) features a long hydrophobic alkyl chain, enhancing solubility in nonpolar solvents and utility in hydrophobic polymer matrices .

Key Difference: The aromatic 2-bromophenyl group in 2-bromophenyl prop-2-enoate increases molecular rigidity and melting point compared to flexible alkyl esters, making it less volatile but more prone to π-π interactions in solid-state structures.

Substituted Aryl Acrylates

Variations in aryl substituents significantly alter electronic and steric profiles:

  • Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate (C₁₂H₁₄BrNO₂, MW 284.15): The dimethylamino group introduces electron-donating character, which may stabilize carbocation intermediates in certain reactions, contrasting with the electron-deficient 2-bromophenyl derivative .

Halogenated and Perfluorinated Analogues

Halogenation patterns influence electronic properties and stability:

  • 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid (C₁₀H₇BrO₃): The ketone group adjacent to the acrylate moiety increases electrophilicity, enabling cyclization reactions to form heterocyclic compounds, as demonstrated in the synthesis of nicotinate derivatives .
  • Perfluorinated acrylates (e.g., CAS 67906-40-5): Fluorinated alkyl chains impart extreme chemical inertness and thermal stability, suited for high-performance coatings, unlike the more reactive brominated aryl esters .

Key Difference: Bromine in 2-bromophenyl prop-2-enoate offers a balance of moderate electron-withdrawing effects and opportunities for further functionalization (e.g., Suzuki coupling), whereas perfluorinated compounds prioritize stability over reactivity.

Data Table: Comparative Analysis of Acrylate Esters

Compound Name Molecular Formula Molecular Weight Substituents Key Applications References
2-Bromophenyl prop-2-enoate C₉H₇BrO₂ 227.06 2-bromophenyl Pharmaceutical intermediates
Ethyl 3-(2-bromophenyl)prop-2-enoate C₁₁H₁₁BrO₂ 255.11 2-bromophenyl, ethyl ester Crystallography studies
Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate C₁₂H₁₄BrNO₂ 284.15 3-bromophenyl, dimethylamino Bioactive compound synthesis
Ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate C₁₁H₁₀BrFO₂ 285.10 2-bromo-4-fluorophenyl, ethyl ester Electronic materials
Decyl prop-2-enoate C₁₃H₂₄O₂ 212.33 Decyl ester Hydrophobic polymers
Methyl acrylate C₄H₆O₂ 86.09 Methyl ester Industrial polymers

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